1-Methyl-3-phenylpiperazin-2-one hydrochloride salt

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

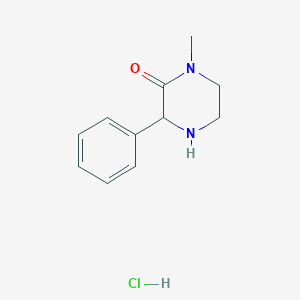

1-Methyl-3-phenylpiperazin-2-one hydrochloride salt exhibits a complex molecular structure combining aromatic, heterocyclic, and ionic components. Its molecular formula is C₁₁H₁₅ClN₂O , with a molecular weight of 196.71 g/mol . The core structure includes:

- Piperazin-2-one ring : A six-membered heterocycle with one oxygen atom in the ketone position and one nitrogen atom in the 2-position.

- Phenyl substituent : Attached to the 3-position of the piperazine ring, contributing aromatic stability.

- Methyl group : Located at the 1-position of the piperazine ring, influencing steric and electronic properties.

- Hydrochloride counterion : Protonated nitrogen atom in the piperazine ring, forming an ionic bond with chloride.

Crystallographic data remain limited, but structural analogs suggest a chair conformation for the piperazine ring, stabilized by hydrogen bonding between the protonated nitrogen and chloride ion. The phenyl group adopts a planar arrangement, perpendicular to the piperazine ring to minimize steric strain.

Table 1: Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂O | |

| Molecular Weight | 196.71 g/mol | |

| Physical Form | Pale-yellow to yellow-brown solid | |

| Melting Point | Not reported |

Protonation State and Salt Formation Mechanisms

The hydrochloride salt forms through acid-base neutralization of the parent amine. The piperazine ring’s secondary nitrogen (N1) acts as a base, accepting a proton from hydrochloric acid (HCl) to form the protonated species. This process is driven by the nitrogen’s pKa , which is influenced by electron-withdrawing groups (e.g., the phenyl substituent) and steric effects from the methyl group.

Protonation Site Analysis

The N1 nitrogen in the piperazine ring is the primary site of protonation. Comparative pKa data for related compounds (Table 2) indicate that:

- Unsubstituted piperazine has a first pKa of ~5.35 at 298 K.

- 1-Methylpiperazine exhibits a higher pKa (~9.14 at 298 K) due to steric hindrance and reduced solvation.

- 1-Methyl-3-phenylpiperazin-2-one likely has an intermediate pKa, balancing electronic and steric effects.

Table 2: Comparative pKa Values of Piperazine Derivatives

| Compound | pKa (298 K) | Temperature (K) | Source |

|---|---|---|---|

| Piperazine | 5.35 | 298 | |

| 1-Methylpiperazine | 9.14 | 298 | |

| 1,4-Dimethylpiperazine | 8.38 | 298 |

Comparative Conformational Studies with Parent Compound

Conformational differences between the hydrochloride salt and the parent compound arise from protonation-induced rigidity and hydrogen bonding interactions .

Piperazine Ring Conformations

- Parent compound : The piperazine ring adopts a chair conformation with flexible interconversion between axial and equatorial positions.

- Hydrochloride salt : Protonation at N1 restricts ring flexibility, favoring a twist-chair conformation stabilized by intramolecular Cl–H interactions.

Activation Energy Barriers

NMR studies on analogous systems reveal distinct energy barriers for conformational interconversion:

Table 3: Activation Energy Barriers for Piperazine Derivatives

| Process | Energy Barrier (kJ/mol) | Solvent | Source |

|---|---|---|---|

| Piperazine ring inversion | 56–80 | CDCl₃ | |

| Amide bond rotation | 57–66 | CDCl₃ | |

| Hydrochloride salt ring inversion | >80 (estimated) | – |

The increased barrier in the hydrochloride salt reflects ionic interactions between the protonated nitrogen and chloride ion, which constrain rotational freedom.

Properties

IUPAC Name |

1-methyl-3-phenylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPUVWGCYIFDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-3-phenylpiperazin-2-one hydrochloride salt involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Reduction to Piperazine Derivatives

The hydrochloride salt is typically converted to its free base (1-Methyl-3-phenylpiperazin-2-one) before undergoing reduction. Lithium aluminium hydride (LAH) in tetrahydrofuran (THF) reduces the amide group to a secondary amine, yielding 1-Methyl-3-phenylpiperazine:

Reaction Conditions:

-

Reagent: 1.0–1.2 moles LAH per mole of substrate

-

Temperature: Reflux (40–70°C)

-

Solvent: THF under nitrogen atmosphere

-

Workup: Quenching with water/NaOH, extraction with methylene chloride, and acidification with HCl to isolate the hydrochloride salt .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Purity | 99.7% (HPLC) | |

| Yield | 93.6% (post-hydrochloride isolation) | |

| (CDCl) | δ 1.80–3.89 (m, CH/NH), 7.23–7.40 (m, Ph) |

Catalytic Hydrogenation for Deprotection

In multi-step syntheses, intermediates like 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine undergo hydrogenation to remove protecting groups:

Reaction Conditions:

-

Catalyst: 5% palladium-carbon (Pd/C)

-

Pressure: 80–100 psi H

-

Solvent: Acetic acid at 20–30°C

-

Workup: Alkalinization (pH 11–12 with NaOH), extraction with toluene/methylene chloride .

Outcome:

-

Generates 1-Methyl-3-phenylpiperazin-2-one, later converted to its hydrochloride salt for stability .

Acid-Base Reactions for Salt Formation

The free base is protonated using hydrochloric acid to form the hydrochloride salt, enhancing solubility and crystallinity:

Procedure:

-

Dissolve free base in water, add concentrated HCl.

-

Wash with cyclohexane to remove non-polar impurities.

Critical Parameters:

-

Optimal pH: 11.0–12.0 for maximal yield.

-

Preferred Solvents: Toluene or methylene chloride for extraction .

Stability and Byproduct Mitigation

Industrial processes emphasize minimizing impurities like 2-phenylpiperazine or 1,4-dimethyl-2-phenylpiperazine. Key strategies include:

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

One of the primary applications of 1-Methyl-3-phenylpiperazin-2-one hydrochloride salt is in the synthesis of Mirtazapine, an antidepressant used to treat major depressive disorder. Mirtazapine acts as an antagonist at central alpha-2 adrenergic receptors and enhances norepinephrine and serotonin release . The compound's structural similarity to other piperazine derivatives suggests potential for similar pharmacological effects.

Antiarrythmic Properties

Research has indicated that derivatives of piperazine can exhibit antiarrhythmic properties. For instance, compounds structurally related to 1-Methyl-3-phenylpiperazin-2-one have demonstrated effectiveness in reducing the incidence and severity of ventricular arrhythmias in experimental models . This suggests a potential for developing new antiarrhythmic drugs based on this scaffold.

Table 1: Summary of Pharmacological Effects

Case Studies

-

Mirtazapine Synthesis

A study demonstrated the efficient synthesis of Mirtazapine using 1-Methyl-3-phenylpiperazine as an intermediate. The process was optimized to ensure high purity and yield, minimizing by-products such as 2-phenylpiperazine isomers . -

Antiarrhythmic Research

In a preclinical study involving canine models of myocardial infarction, a related piperazine compound exhibited significant reductions in premature ventricular contractions when administered post-infarction. This highlights the potential for developing new therapies targeting cardiac arrhythmias based on piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpiperazin-2-one hydrochloride salt involves its interaction with specific molecular targets. As a receptor antagonist, it binds to receptors in the central nervous system, blocking the action of neurotransmitters and modulating physiological responses. The exact pathways and molecular targets can vary depending on the specific application and research focus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 1-methyl-3-phenylpiperazin-2-one hydrochloride and related piperazine derivatives:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound contributes to planar rigidity, while aliphatic substituents (e.g., 3-chloropropyl in ) increase flexibility and may improve blood-brain barrier penetration .

- Molecular Weight and Lipophilicity : The methoxy-biphenylmethyl group in increases molecular weight (346.80 g/mol) and lipophilicity, which could influence pharmacokinetic properties such as half-life and tissue distribution .

Salt Formation and Solubility

Hydrochloride salts are prevalent in piperazine derivatives (e.g., Trazodone Related Compound C in ) to improve aqueous solubility. The target compound’s hydrochloride form likely shares this advantage, facilitating formulation in oral or injectable drugs .

Research Findings and Implications

Pharmacological Potential

While direct activity data for the target compound are absent in the evidence, structurally related compounds highlight trends:

- Piperazine Core : Essential for interactions with serotonin and dopamine receptors, as seen in trazodone and fluoxetine derivatives .

- Chlorine Substitution : Compounds with chlorophenyl groups (e.g., ) often exhibit enhanced metabolic stability and receptor affinity due to reduced cytochrome P450-mediated oxidation .

Regulatory and Analytical Considerations

Piperazine derivatives require stringent impurity profiling. and highlight regulatory standards for related compounds, emphasizing the need for high-purity synthesis and characterization (e.g., HPLC, TLC) .

Biological Activity

1-Methyl-3-phenylpiperazin-2-one hydrochloride salt is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 190.24 g/mol. The compound is characterized by a methyl group at the 1-position and a phenyl group at the 3-position of the piperazine ring, which enhances its solubility and stability in various formulations.

As a receptor antagonist , this compound primarily interacts with neurotransmitter systems, particularly serotonin and norepinephrine receptors. This interaction is crucial for its antidepressant effects, as it functions as a serotonin and norepinephrine reuptake inhibitor (SNRI). The compound's ability to modulate neurotransmitter levels contributes to its potential in treating mood disorders.

Biological Activity Overview

Key Biological Activities:

- Antidepressant Effects: The compound is recognized for its role in synthesizing antidepressants like Mirtazapine, which target serotonin and norepinephrine pathways.

- Anxiolytic Properties: Similar structural compounds have demonstrated anxiolytic effects, suggesting that 1-Methyl-3-phenylpiperazin-2-one may also possess this activity.

- Potential Antipsychotic Effects: Research indicates that piperazine derivatives can exhibit antipsychotic properties, making this compound a candidate for further investigation in psychiatric medicine.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives. The following table summarizes key similarities and differences:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 1-Benzhydrylpiperazine hydrate | 1588441-06-8 | 0.88 | Antidepressant, anxiolytic |

| (S)-N,N-Dimethyl-2-phenylethane-1,2-diamine | 702699-84-1 | 0.92 | Potential antidepressant |

| 1-Methyl-3-pyridinylpiperazine | Not listed | Similar structure | Unknown |

| 7-Benzyl-4,7-diazaspiro[2.5]octane | 1222106-45-7 | 0.84 | Unknown |

These compounds share structural similarities but vary significantly in their biological profiles and therapeutic uses.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications on the piperazine ring, which can significantly alter binding affinities and pharmacological effects. For instance:

- Study on Antidepressant Activity: A study demonstrated that variations in substitution patterns on piperazine derivatives led to differing potencies as SNRIs. The presence of electron-withdrawing groups was particularly noted to enhance efficacy against depressive symptoms .

- Antichlamydial Activity Assessment: Another research effort focused on similar piperazine derivatives showed moderate antibacterial activity against N. meningitidis and H. influenzae, indicating the broad spectrum of biological activities associated with this class of compounds .

Q & A

Q. What are the key considerations for synthesizing 1-Methyl-3-phenylpiperazin-2-one hydrochloride salt with high purity?

Methodological Answer:

- Reaction Optimization : Use nucleophilic substitution or condensation reactions under controlled conditions. For example, react N-methylpiperazine derivatives with phenyl-containing precursors in anhydrous solvents (e.g., dichloromethane) at reflux temperatures .

- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane gradients) to remove unreacted starting materials and byproducts .

- Salt Formation : Precipitate the hydrochloride salt by adding concentrated HCl to the free base dissolved in a polar solvent (e.g., ethanol), followed by filtration and drying under vacuum .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperazine ring substitution pattern and phenyl group attachment. DMSO-d₆ or CDCl₃ are suitable solvents .

- Infrared (IR) Spectroscopy : Identify characteristic absorptions for the carbonyl group (C=O, ~1650–1700 cm⁻¹) and hydrochloride salt formation (N–H stretch, ~2500–3000 cm⁻¹) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure the compound’s stability over time?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .

- Humidity Control : Use desiccants (e.g., silica gel) in storage containers to minimize moisture absorption, which can alter salt stoichiometry or promote decomposition .

- Stability Monitoring : Periodically analyze samples via HPLC or TLC to detect changes in purity over storage periods ≥5 years .

Advanced Research Questions

Q. How can researchers analyze and quantify impurities in this compound batches?

Methodological Answer:

- Chromatographic Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water. Detect impurities at UV 254 nm and compare retention times against reference standards .

- LC-MS/MS : Quantify trace impurities (e.g., N-methylpiperazine byproducts) by coupling liquid chromatography with tandem mass spectrometry for enhanced sensitivity .

- Impurity Profiling : Synthesize suspected impurities (e.g., via controlled side reactions) and use them as analytical standards to validate detection limits .

Q. What strategies can resolve contradictions in crystallographic data between hydrochloride salts of piperazine derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow high-quality crystals via slow evaporation from ethanol/water mixtures. Analyze space groups (e.g., monoclinic P21/c) and compare unit cell parameters with literature data .

- Powder X-ray Diffraction (PXRD) : Use Rietveld refinement to resolve discrepancies in reported crystal structures by refining atomic positions against experimental diffraction patterns .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict preferred conformations and compare with experimental data .

Q. How can batch-to-batch variability in hydrochloride salt content be assessed and mitigated for sensitive bioassays?

Methodological Answer:

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure the exact molar ratio of free base to HCl in each batch .

- Ion Chromatography : Quantify chloride ion content to verify stoichiometric consistency of the hydrochloride salt .

- Mitigation Strategies :

Data Contradiction and Experimental Design

Q. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?

Methodological Answer:

Q. What experimental design principles apply when optimizing reaction yields for novel derivatives of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Scale-Up Considerations : Maintain consistent stirring rates and cooling/heating rates during transition from lab-scale (mg) to pilot-scale (g) synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.